molecular formula C18H30ClNO2 B12783468 beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- CAS No. 87253-01-8

beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-

Cat. No.: B12783468
CAS No.: 87253-01-8
M. Wt: 327.9 g/mol
InChI Key: DEHMALSROSKABY-UHFFFAOYSA-N
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Description

Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.94 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-6,6-dimethylheptanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the ester functional group, converting it into the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. It is believed to act on neuronal receptors, potentially replacing gamma-aminobutyric acid (GABA) and affecting neurotransmission . The exact pathways and molecular targets are still under investigation.

Properties

CAS No.

87253-01-8

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

6,6-dimethylheptyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)12-8-5-9-13-21-17(20)14-16(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,5,8-9,12-14,19H2,1-3H3;1H

InChI Key

DEHMALSROSKABY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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